2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide
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Overview
Description
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methoxybenzoyl group and a propan-2-yl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with an appropriate amine derivative. The process can be summarized as follows:
Formation of 3-methoxybenzoyl chloride: 3-methoxybenzoic acid is reacted with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.
Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with N-propan-2-ylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of an appropriate nucleophile.
Major Products
Oxidation: Formation of 2-[(3-hydroxybenzoyl)amino]-N-propan-2-ylbenzamide.
Reduction: Formation of 2-[(3-methoxybenzyl)amino]-N-propan-2-ylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-hydroxybenzoyl)amino]-N-propan-2-ylbenzamide
- 2-[(3-methoxybenzyl)amino]-N-propan-2-ylbenzamide
- 2-[(3-acetoxybenzoyl)amino]-N-propan-2-ylbenzamide
Uniqueness
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)19-18(22)15-9-4-5-10-16(15)20-17(21)13-7-6-8-14(11-13)23-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWIEYXZDLIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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